molecular formula C25H24N2O3 B299784 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B299784
M. Wt: 400.5 g/mol
InChI Key: FCEQAOWLJKMYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one, also known as BMQ, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. BMQ belongs to the class of quinazolinone derivatives and has been studied for its ability to act as a potential therapeutic agent for various diseases. In

Mechanism of Action

The exact mechanism of action of 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and receptors in the body. 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has also been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In addition, 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has been shown to improve cognitive function by increasing acetylcholine levels in the brain. 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has also been shown to reduce anxiety and improve sleep by binding to the GABA-A receptor.

Advantages and Limitations for Lab Experiments

2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one is also relatively stable and can be stored for an extended period of time. However, there are also some limitations to using 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one in lab experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are several future directions for research on 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one. One area of research is the development of more efficient synthesis methods for 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one. Another area of research is the investigation of 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one as a potential treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, more studies are needed to fully understand the mechanism of action of 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one and its potential side effects. Finally, further research is needed to investigate the in vivo efficacy of 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one and its potential applications in clinical settings.
Conclusion:
2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. It has been studied for its ability to act as a potential therapeutic agent for various diseases. 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has been shown to exhibit antitumor, anti-inflammatory, and anticonvulsant activities. It has also been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and depression. However, further research is needed to fully understand the mechanism of action of 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one and its potential applications in clinical settings.

Synthesis Methods

The synthesis of 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one involves a multistep process that includes the reaction of 2-aminobenzamide with 4-methylbenzaldehyde in the presence of acetic acid to form 2-(4-methylbenzylideneamino)benzamide. This intermediate is then reacted with 1,3-benzodioxole-5-carbaldehyde in the presence of potassium carbonate to form the final product, 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one. The purity of the compound is confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has been studied extensively for its potential therapeutic properties. It has been found to exhibit antitumor, anti-inflammatory, and anticonvulsant activities. In addition, 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and depression. 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has also been studied for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.

properties

Product Name

2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C25H24N2O3/c1-16-7-10-19(11-8-16)27-24(26-21-6-4-3-5-20(21)25(27)28)17(2)13-18-9-12-22-23(14-18)30-15-29-22/h3-12,14,17,24,26H,13,15H2,1-2H3

InChI Key

FCEQAOWLJKMYGC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C(C)CC4=CC5=C(C=C4)OCO5

Canonical SMILES

CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C(C)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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